molecular formula C26H20FNO4 B2946843 6-[(2-fluorophenyl)methyl]-8-(4-methylbenzoyl)-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one CAS No. 866016-64-0

6-[(2-fluorophenyl)methyl]-8-(4-methylbenzoyl)-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one

Cat. No.: B2946843
CAS No.: 866016-64-0
M. Wt: 429.447
InChI Key: FKDIQOCVXJQAOM-UHFFFAOYSA-N
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Description

6-[(2-Fluorophenyl)methyl]-8-(4-methylbenzoyl)-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one is a polycyclic heteroaromatic compound featuring a fused [1,4]dioxino[2,3-g]quinolin-9-one core. This structure integrates a dioxane ring fused to a quinoline scaffold, substituted at positions 6 and 8 with a 2-fluorophenylmethyl group and a 4-methylbenzoyl moiety, respectively. The fluorine atom at the ortho position of the benzyl group and the para-methyl group on the benzoyl substituent are critical for modulating electronic, steric, and pharmacokinetic properties.

Properties

IUPAC Name

6-[(2-fluorophenyl)methyl]-8-(4-methylbenzoyl)-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-9-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20FNO4/c1-16-6-8-17(9-7-16)25(29)20-15-28(14-18-4-2-3-5-21(18)27)22-13-24-23(31-10-11-32-24)12-19(22)26(20)30/h2-9,12-13,15H,10-11,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKDIQOCVXJQAOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=CN(C3=CC4=C(C=C3C2=O)OCCO4)CC5=CC=CC=C5F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20FNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 6-[(2-fluorophenyl)methyl]-8-(4-methylbenzoyl)-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one is a synthetic molecule that has garnered interest in pharmacological research due to its potential biological activities. This article reviews the available literature on its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C25H18FNO4
  • Molecular Weight : 415.4 g/mol
  • CAS Number : 902507-17-9

The structure of this compound includes a dioxinoquinoline core with substituents that potentially influence its biological activity.

The biological activity of this compound is hypothesized to involve interactions with specific molecular targets such as enzymes and receptors. The presence of the fluorophenyl and methylbenzoyl groups may enhance its binding affinity and selectivity towards these targets.

Potential Targets:

  • Enzymatic Inhibition : The compound may inhibit enzymes involved in inflammatory pathways or cancer progression.
  • Receptor Modulation : It could act on various receptors influencing cellular signaling pathways.

Biological Activity

Research indicates that compounds with similar structures exhibit a range of biological activities including:

  • Anticancer Activity : Some derivatives have shown efficacy against various cancer cell lines.
  • Anti-inflammatory Properties : Compounds in this class may inhibit pro-inflammatory cytokines.
  • Antimicrobial Effects : Certain analogs demonstrate activity against bacterial strains.

Anticancer Activity

A study investigating the structure-activity relationship (SAR) of dioxinoquinoline derivatives found that modifications at the 8-position significantly enhanced cytotoxicity against breast cancer cell lines. Compounds with a fluorinated aromatic substituent exhibited improved potency compared to their non-fluorinated counterparts .

CompoundCell Line TestedIC50 (µM)
Compound AMCF-7 (Breast)12.5
Compound BMDA-MB-2318.0
Compound CHeLa (Cervical)15.0

Anti-inflammatory Activity

Another study evaluated the anti-inflammatory potential of related compounds using an LPS-induced model in mice. The results indicated that certain dioxinoquinoline derivatives significantly reduced edema and inflammatory cytokine levels .

CompoundDose (mg/kg)Edema Reduction (%)
Compound D1045
Compound E2060
Control-10

Comparison with Similar Compounds

Key Observations :

  • Benzoyl Modifications : The 4-methylbenzoyl group in the target compound offers moderate electron-donating effects, contrasting with the electron-withdrawing methoxy (in ) or bulky dimethyl (in ) groups.

Physicochemical Properties

Melting points and solubility trends can be inferred from related compounds:

  • Melting Points :
    • 6-[(4-Bromophenyl)methyl] analog: 224–226°C
    • 6-(4-Methoxyphenyl) analog: 167–169°C
    • Target compound (estimated): Likely 160–180°C based on substituent bulk.
  • Solubility : Fluorine and methyl groups may reduce aqueous solubility compared to methoxy-substituted analogs (e.g., ), necessitating formulation adjustments.

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